molecular formula C16H29NOS B5063461 4-(4-cyclohexyl-4-methylpentanethioyl)morpholine

4-(4-cyclohexyl-4-methylpentanethioyl)morpholine

Cat. No. B5063461
M. Wt: 283.5 g/mol
InChI Key: WKCDVCXAFLGQKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Morpholine is an organic chemical compound having the chemical formula O(CH2CH2)2NH . This heterocycle features both amine and ether functional groups . Because of the amine, morpholine is a base; its conjugate acid is called morpholinium . It is a colorless liquid with a weak, ammonia- or fish-like odor .


Synthesis Analysis

Morpholines are frequently found in biologically active molecules and pharmaceuticals . They can be synthesized from 1,2-amino alcohols and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The morpholine (1,4-oxazinane) motif attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . The carbon atoms adjacent to the N–H bond are saturated, ensuring sp3 hybridization at the nitrogen center, with the result that the N atom lies out of the plane defined by the four carbon atoms .


Chemical Reactions Analysis

Morpholines can undergo a variety of chemical reactions. For example, they can be synthesized from 1,2-amino alcohols and related compounds through a sequence of coupling, cyclization, and reduction reactions .


Physical And Chemical Properties Analysis

Morpholine is a colorless liquid with a weak, ammonia- or fish-like odor . It has a molecular weight of 87.122 g/mol . It is miscible with water and has a boiling point of 129 °C .

Mechanism of Action

The mechanism of action of morpholine-based compounds can vary widely depending on their specific structure and the context in which they are used. For example, in the context of oligonucleotide therapies, synthetic oligonucleotides regulate gene expression by interacting selectively with the RNA target .

Safety and Hazards

Morpholine is flammable and corrosive . It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It is also suspected of damaging fertility or the unborn child .

properties

IUPAC Name

4-cyclohexyl-4-methyl-1-morpholin-4-ylpentane-1-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NOS/c1-16(2,14-6-4-3-5-7-14)9-8-15(19)17-10-12-18-13-11-17/h14H,3-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKCDVCXAFLGQKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC(=S)N1CCOCC1)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001333549
Record name 4-cyclohexyl-4-methyl-1-morpholin-4-ylpentane-1-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001333549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204197
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-Cyclohexyl-4-methyl-1-morpholin-4-ylpentane-1-thione

CAS RN

402767-42-4
Record name 4-cyclohexyl-4-methyl-1-morpholin-4-ylpentane-1-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001333549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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